molecular formula C4H4INO B1306212 4-Iodo-5-methylisoxazole CAS No. 7064-38-2

4-Iodo-5-methylisoxazole

Cat. No. B1306212
M. Wt: 208.99 g/mol
InChI Key: NFLDXKDDDKVRSN-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

Prepared according to Method B (Preparation 83) using 4-iodo-5-methylisoxazole and 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in DME/H2O 1/1 (1.4 mL). The reaction mixture was stirred at 80° C. for 7 hours before being diluted with EtOAc and quenched with water. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were dried (Na2SO4), filtered and concentrated under reduced pressure. The crude mixture was purified using Biotage silica gel column chromatography eluting with Cyclohexane/EtOAc 99/1 to 80/20 to give the title product as a colourless oil (36 mg, 44%). 1H NMR (500 MHz, CDCl3): δ 2.54 (s, 3H), 4.16 (br s, 2H), 6.83 (d, J=8.2 Hz, 1H), 7.09 (dd, J=8.2, 2.0 Hz, 1H), 7.27 (d, J=2.0 Hz, 1H), 8.28 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
DME H2O
Quantity
1.4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[N:4][O:5][C:6]=1[CH3:7].[Cl:8][C:9]1[CH:15]=[C:14](B2OC(C)(C)C(C)(C)O2)[CH:13]=[CH:12][C:10]=1[NH2:11]>COCCOC.O.CCOC(C)=O>[Cl:8][C:9]1[CH:15]=[C:14]([C:2]2[CH:3]=[N:4][O:5][C:6]=2[CH3:7])[CH:13]=[CH:12][C:10]=1[NH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=NOC1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Step Three
Name
DME H2O
Quantity
1.4 mL
Type
solvent
Smiles
COCCOC.O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
according to Method B (Preparation 83)
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified
WASH
Type
WASH
Details
eluting with Cyclohexane/EtOAc 99/1 to 80/20

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
ClC1=C(N)C=CC(=C1)C=1C=NOC1C
Measurements
Type Value Analysis
AMOUNT: MASS 36 mg
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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